molecular formula C10H6ClF3O2 B2678938 6-Chloro-8-(trifluoromethyl)chroman-4-one CAS No. 1344889-75-3

6-Chloro-8-(trifluoromethyl)chroman-4-one

Cat. No.: B2678938
CAS No.: 1344889-75-3
M. Wt: 250.6
InChI Key: DAJYQBCKGZGACE-UHFFFAOYSA-N
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Description

6-Chloro-8-(trifluoromethyl)chroman-4-one (CAS 1344889-75-3) is a synthetic chroman-4-one derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block, particularly for the synthesis of novel heterocyclic analogs with potential pharmacological activity. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, known for its role as a building block for designing and isolating novel lead compounds . The core structure is associated with a wide spectrum of biological activities. Research into chroman-4-one analogs has demonstrated potent effects in areas including anticancer activity, tumor necrosis factor-α (TNF-α) inhibition, and antidiabetic applications . Specifically, halogenated chroman-4-one and flavanone derivatives have shown promising cytotoxic activity against various human cancer cell lines, making them valuable scaffolds in anticancer research . The presence of both chloro and trifluoromethyl substituents on the aromatic ring is a common strategy in drug design, as these groups can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity. This product is intended for research and development purposes only. For Research Use Only. Not for human, veterinary, or household use. References: 1. A. R. et al. Chromanone-A Prerogative Therapeutic Scaffold. 2021 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-8-(trifluoromethyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJYQBCKGZGACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways and key bond formations.

Identification of Key Precursors

A logical retrosynthetic disconnection of the chroman-4-one core of 6-chloro-8-(trifluoromethyl)chroman-4-one involves breaking the ether linkage and the C2-C3 bond. This approach points to two primary precursors: a substituted phenol (B47542) and a three-carbon synthon.

Specifically, the key phenolic precursor is 1-(5-chloro-2-hydroxy-3-(trifluoromethyl)phenyl)ethanone . This molecule contains the requisite chloro and trifluoromethyl groups at the correct positions on the aromatic ring, as well as the acetyl group necessary for the formation of the chromanone ring. The second key precursor would be a C2 or C3 building block, which could be introduced in various forms depending on the chosen synthetic strategy. For instance, in a base-catalyzed condensation approach, an aldehyde or its equivalent would be a suitable partner.

The synthesis of 1-(5-chloro-2-hydroxy-3-(trifluoromethyl)phenyl)ethanone itself can be envisioned from the commercially available 4-chloro-2-(trifluoromethyl)phenol . A Friedel-Crafts acylation or a Fries rearrangement of an acetylated precursor would introduce the acetyl group at the ortho position to the hydroxyl group.

Considerations for Stereochemical Control

For analogues of this compound that bear a substituent at the C2 position, the creation of a stereocenter at this position becomes a critical consideration. Achieving stereochemical control in the synthesis of C2-substituted chroman-4-ones often relies on the use of chiral catalysts or auxiliaries. Enantioselective methods are crucial for the preparation of optically pure compounds, which is often a requirement for pharmaceutical applications.

Established Synthetic Routes for this compound and Analogues

Several synthetic strategies can be employed for the construction of the this compound scaffold. These methods can be broadly categorized into transition-metal-catalyzed approaches, radical cascade annulations, and base-mediated condensation and cyclization reactions.

Transition-Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Acylation, Cross-Coupling Reactions)

Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of chroman-4-one synthesis, intramolecular palladium-catalyzed reactions are particularly relevant.

One potential strategy is an intramolecular palladium-catalyzed acylation . This would involve a precursor molecule containing both a phenolic hydroxyl group and a suitably functionalized three-carbon chain attached to the aromatic ring. For example, an ortho-halophenol bearing an allylic ester or a similar functional group could undergo an intramolecular Heck-type reaction or a carbonylative cyclization to form the chroman-4-one ring. While this approach is powerful, its application to the specific substitution pattern of this compound would require careful selection of the starting materials and reaction conditions to ensure regioselectivity and efficiency.

Another approach involves the palladium-catalyzed cross-coupling of a suitably functionalized phenol with a partner that provides the remaining atoms for the heterocyclic ring. However, for the direct synthesis of the chroman-4-one core, intramolecular cyclization strategies are generally more convergent.

Catalyst SystemPrecursor TypeReaction TypeKey Features
Pd(OAc)₂ / Ligando-Halophenol with tethered alkene/alkyneIntramolecular Heck ReactionForms C-C bond to construct the heterocyclic ring.
Pd(0) / COo-Iodophenol with an alkyneCarbonylative AnnulationIncorporates a carbonyl group from CO gas.

Radical Cascade Annulation Strategies

Radical cascade reactions have emerged as a robust method for the synthesis of various heterocyclic compounds, including chroman-4-ones. nih.govresearchgate.netresearchgate.net These reactions typically involve the generation of a radical species that undergoes a series of intramolecular cyclization and other transformations to build the target molecule in a single step.

For the synthesis of chroman-4-one derivatives, a common strategy involves the use of o-allyloxybenzaldehydes as precursors. nih.gov A radical initiator can generate a radical that adds to the aldehyde, followed by cyclization onto the allyl group to form the chroman-4-one ring. The presence of the trifluoromethyl group can influence the reactivity and regioselectivity of the radical cyclization.

The synthesis of analogues such as 8-bromo-6-chloro-2-pentylchroman-4-one has been reported, highlighting the applicability of these methods to halogenated systems. nih.gov

Radical SourcePrecursorKey Steps
Alkyl, Acyl, Phosphoryl, Trifluoromethyl, Sulfonyl Radicals2-(Allyloxy)arylaldehydesRadical addition to aldehyde, intramolecular cyclization.
Oxamic Acids2-(Allyloxy)arylaldehydesGeneration of carbamoyl (B1232498) radical, decarboxylative radical cascade cyclization.

Base-Mediated Condensation and Cyclization Reactions

A widely used and versatile method for the synthesis of chroman-4-ones is the base-mediated condensation of a 2'-hydroxyacetophenone (B8834) with an aldehyde, followed by an intramolecular Michael addition. nih.gov This approach is particularly well-suited for the synthesis of 2-substituted chroman-4-ones.

In the case of this compound, the key precursor, 1-(5-chloro-2-hydroxy-3-(trifluoromethyl)phenyl)ethanone, would be reacted with formaldehyde (B43269) or a formaldehyde equivalent in the presence of a base. The initial aldol (B89426) condensation would be followed by a rapid intramolecular cyclization to afford the desired product. The reactivity of the acetophenone (B1666503) is influenced by the electronic nature of the substituents on the aromatic ring; electron-withdrawing groups, such as the chloro and trifluoromethyl groups in the target molecule, generally favor the reaction. nih.gov

This method has been successfully applied to the synthesis of a variety of substituted chroman-4-ones, including those with electron-withdrawing groups at the 6- and 8-positions. nih.gov

BasePrecursorsReaction TypeKey Features
Diisopropylamine (DIPA), KOH, etc.2'-Hydroxyacetophenone, AldehydeAldol Condensation followed by Intramolecular Michael AdditionEfficient one-pot procedure for 2-substituted chroman-4-ones.
Cesium Carbonate (Cs₂CO₃)o-Hydroxychalcones, 2-Bromoallyl sulfonesAnnulation ReactionFacile synthesis of 3-sulfonyl-4H-chromenes.

Eco-Friendly and Sustainable Synthetic Protocols

The pursuit of green chemistry has influenced the synthesis of chromanone derivatives, aiming to reduce environmental impact through sustainable practices. nih.govresearchgate.net Methodologies applicable to the synthesis of this compound focus on minimizing hazardous waste and employing safer reagents and reaction conditions. nih.gov Innovative techniques such as microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools in this domain. nih.govresearchgate.net These methods often lead to shorter reaction times, higher yields, and are performed in environmentally benign solvents, including water. researchgate.netrasayanjournal.co.in

Visible-light-induced photocatalysis represents a particularly sustainable approach for constructing chroman-4-one and related heterocyclic scaffolds. researchgate.net This metal-free approach offers an alternative to conventional methods that may rely on toxic or expensive metal catalysts. researchgate.net The application of these green protocols, such as using non-toxic catalysts and gentle reaction conditions, helps to reduce the ecological footprint associated with the synthesis of complex molecules like this compound. nih.govresearchgate.net

Table 1: Comparison of Synthetic Protocols

ProtocolKey FeaturesAdvantages
Microwave Irradiation Use of microwave energy to heat reactions. rasayanjournal.co.inRapid reaction times, improved yields, enhanced purity. nih.govrasayanjournal.co.in
Ultrasound Synthesis Application of ultrasonic waves to initiate or accelerate reactions. nih.govresearchgate.netMild conditions, reduced energy consumption, can overcome phase-transfer limitations. researchgate.net
Visible-Light Photocatalysis Use of light as an energy source to drive chemical reactions, often with an organic photocatalyst. researchgate.netMetal-free conditions, high selectivity, sustainable energy source. researchgate.net
Green Solvents Utilization of environmentally friendly solvents like water or ethanol. researchgate.netReduced toxicity and environmental pollution, improved safety profile. researchgate.net

Derivatization and Analog Synthesis from the this compound Scaffold

The this compound structure serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogs. nih.gov Its core structure can be chemically modified at several key positions to generate new compounds with potentially enhanced properties.

Introduction of Diverse Substituents at Key Positions

The chroman-4-one skeleton allows for the introduction of various substituents, particularly at the C-2, C-3, C-6, and C-8 positions, to modulate its chemical properties. nih.govacs.org While the C-6 (chloro) and C-8 (trifluoromethyl) positions are defined in the parent scaffold, the remaining positions offer significant opportunities for derivatization.

C-2 Position: Alkyl chains of varying lengths and branching, as well as aromatic groups, can be introduced at the C-2 position. acs.org An efficient method for creating 2-alkyl-substituted chroman-4-ones involves a cascade alkylation-dechlorination of 3-chlorochromones. rsc.org

C-3 Position: The C-3 position, adjacent to the carbonyl group, can be functionalized. For instance, a hydroxyl group can be introduced and subsequently activated as a triflate, enabling palladium-mediated reactions like Stille coupling. acs.org This position can also undergo O-alkylation with various functionalized alkyl bromides. acs.org

Aromatic Ring (Positions C-5, C-7): Although less commonly discussed for this specific scaffold, further substitutions on the benzene (B151609) ring could be envisioned, guided by the directing effects of the existing chloro, trifluoromethyl, and ether functionalities.

Palladium-mediated cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions have proven effective for introducing a wide variety of substituents (e.g., aryl, vinyl, alkynyl groups) onto the chromone (B188151) scaffold, particularly at halogenated positions. acs.org

Generation of Structurally Related Heterocycles

The chroman-4-one scaffold can be utilized as a synthetic intermediate to generate other structurally related heterocyclic systems. The carbonyl group at C-4 is a key reactive site for condensation reactions with binucleophilic reagents. For example, reaction with hydrazines can yield pyrazole-fused chromans. Similarly, other nitrogen-containing heterocycles like quinolines and 1,3,4-oxadiazoles can be synthesized from related chromone or carbazole (B46965) precursors, highlighting the versatility of these bicyclic systems in generating diverse chemical matter. nih.govnih.govmdpi.com

Synthesis of Chiral Derivatives

The development of stereoselective synthetic methods allows for the preparation of chiral derivatives of this compound. Asymmetric synthesis can create specific enantiomers, which is crucial as different enantiomers of a molecule can have distinct biological activities. researchgate.net

Chiral trifluoromethylated compounds are of high interest, and methods for their synthesis are actively being developed. researchgate.netelsevierpure.com Strategies to access chiral enamides with a stereogenic center, for instance, are being explored. researchgate.net For closely related chroman-4-ones, such as 8-bromo-6-chloro-2-ethylchroman-4-one, the absolute configuration of the enantiomers has been determined by comparing experimental Vibrational Circular Dichroism (VCD) spectra with calculated spectra, demonstrating that chiral versions of these halogenated chromanones can be synthesized and characterized. acs.org

Influence of Trifluoromethylation in Synthetic Design

The incorporation of a trifluoromethyl (-CF3) group at the C-8 position has a profound influence on the synthetic design and chemical properties of the this compound molecule. researchgate.netmdpi.com The -CF3 group is highly electron-withdrawing and lipophilic, characteristics that are strategically used in drug design to enhance metabolic stability, bioavailability, and protein binding affinity. researchgate.net

Table 2: Properties Conferred by the Trifluoromethyl Group

PropertyInfluence on Molecular CharacteristicsImpact on Synthetic Design
Electron-Withdrawing Nature Increases acidity of nearby protons, deactivates the aromatic ring to electrophilic substitution. mdpi.comRequires more forcing conditions for electrophilic aromatic substitution; influences regioselectivity.
Lipophilicity Increases the molecule's affinity for nonpolar environments. researchgate.netCan affect solubility in reaction media and purification methods (e.g., chromatography).
Metabolic Stability C-F bonds are strong and resistant to metabolic cleavage. researchgate.netA key design element for creating more robust molecules, less relevant for synthetic steps but a primary reason for its inclusion.
Steric Bulk The -CF3 group is larger than a hydrogen or methyl group.Can sterically hinder reactions at the adjacent C-7 and C-1 positions of the ring system.

Advanced Structural Characterization and Spectroscopic Analysis

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties.

Geometry Optimization and Conformational Analysis

This subsection would typically detail the most stable three-dimensional arrangement of the atoms in 6-Chloro-8-(trifluoromethyl)chroman-4-one as predicted by DFT calculations. The results would include optimized bond lengths, bond angles, and dihedral angles. A conformational analysis would identify the lowest energy conformer of the molecule.

Electronic Structure Properties (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

An analysis of the electronic structure would provide insights into the molecule's reactivity. This would involve a description of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and a Molecular Electrostatic Potential (MEP) map indicating regions of positive and negative electrostatic potential.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequencies calculated via DFT are often correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. This section would present the predicted vibrational frequencies and their corresponding assignments for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM is a method used to analyze the electron density of a molecule to characterize chemical bonds and atomic interactions. A QTAIM analysis would provide information on the nature of the covalent and non-covalent interactions within this compound, based on the topological properties of the electron density at bond critical points.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein target.

Binding Site Identification and Interaction Profiling

This subsection would describe the results of docking this compound into the active site of a specific biological target. It would identify the key amino acid residues involved in the binding and detail the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions).

As no specific research data is available for this compound, the detailed findings and data tables requested for each of these sections cannot be provided.

Prediction of Binding Affinities and Orientations

A crucial aspect of computational chemistry in drug discovery is the prediction of how strongly a ligand, such as this compound, will bind to a protein target and in what orientation. Molecular docking is a primary method used for this purpose. Docking simulations can help identify the most likely binding pose of a molecule within the active site of a receptor and estimate the binding affinity, often expressed as a binding energy score. For chromone (B188151) derivatives, docking studies have been instrumental in elucidating their potential as antitumor agents by predicting their interactions with relevant biological targets. d-nb.inforesearchgate.net

Computational Technique Predicted Parameters Relevance to this compound
Molecular DockingBinding Affinity (e.g., kcal/mol), Binding Pose, Intermolecular Interactions (e.g., hydrogen bonds, hydrophobic interactions)Prediction of potential biological targets and mechanism of action.
Free Energy Perturbation (FEP)Relative Binding Free EnergiesMore accurate prediction of binding affinity compared to docking scores.
Umbrella SamplingPotential of Mean Force (PMF)Characterization of the binding/unbinding pathway and associated energy barriers.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

Development of Predictive Models for Biological Activity

By analyzing a dataset of molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds like this compound. These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. The goal is to create a statistically robust model that can accurately forecast the biological potency of novel derivatives. nih.gov

QSAR Model Type Description Applicability
2D-QSARUtilizes descriptors derived from the 2D representation of the molecule.Rapid screening of large compound libraries.
3D-QSARConsiders the 3D conformation of the molecules, providing insights into the spatial requirements for activity.More detailed understanding of structure-activity relationships.

Identification of Pharmacophoric Elements

A key outcome of ligand-based design and QSAR studies is the identification of a pharmacophore. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target and elicit a biological response. By understanding the pharmacophoric elements of a series of active chromanone derivatives, medicinal chemists can design new molecules, including analogs of this compound, with improved potency and selectivity. nih.gov Pharmacophore models can be generated based on a set of known active compounds and can then be used to virtually screen large chemical databases to identify new potential drug candidates. nih.gov

Pharmacological and Biological Research: Mechanistic and Preclinical Investigations

Target Identification and Validation Studies

Research into chroman-4-one derivatives has identified several potential molecular targets, primarily focusing on enzyme inhibition and receptor modulation. These studies are crucial for understanding the mechanism of action and therapeutic potential of this class of compounds.

The chroman-4-one and chromone (B188151) skeletons have been shown to be effective templates for designing inhibitors of several key enzymes.

Sirtuins: A series of substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative disorders and cancer. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are critical for inhibitory potency. acs.orgcancer.gov

Notably, compounds featuring a 6-chloro substituent have been synthesized and evaluated. For instance, 8-bromo-6-chloro-2-pentylchroman-4-one was found to be a potent and highly selective SIRT2 inhibitor with an IC₅₀ value of 4.5 μM. nih.govacs.org Further studies indicated that larger, electron-withdrawing groups at the 6- and 8-positions are favorable for activity. acs.orgcancer.gov The selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3 is a significant finding, as it suggests the potential for developing targeted therapies with fewer off-target effects. acs.org

Rho Kinase (ROCK): Derivatives of the related 4H-chromen-4-one scaffold have been discovered as a new class of selective Rho Kinase (ROCK) inhibitors. nih.govacs.org ROCKs are potential therapeutic targets for diabetic retinopathy. nih.gov In one study, extensive SAR analysis led to the identification of a potent inhibitor that showed excellent kinase selectivity for ROCK I and ROCK II over a panel of 387 other kinases. nih.govacs.org This highlights the potential of the chromone scaffold in developing highly specific kinase inhibitors. Asymmetric synthesis has also been employed to create potent chroman-based ROCK-II inhibitors.

Topoisomerase: The chromone scaffold, which differs from chroman-4-one by a double bond between C-2 and C-3, has been investigated for topoisomerase inhibition. A series of novel 6-chloro-3-formyl-chromone derivatives were synthesized and evaluated as potential topoisomerase inhibitor anticancer agents. nih.gov These compounds displayed promising anticancer activity in vitro against Ehrlich ascites carcinoma (EAC) cells, suggesting that the 6-chloro-chromone structure is a useful lead for designing new topoisomerase inhibitors. nih.gov Other chromone derivatives have also been designed and evaluated as potential Topoisomerase I and Topoisomerase II inhibitors. nih.govresearchgate.net

Succinate Dehydrogenase and NADPH Oxidase: Currently, there is limited specific research available that explores chroman-4-one derivatives, including those with 6-chloro or 8-trifluoromethyl substitutions, as direct inhibitors of succinate dehydrogenase or NADPH oxidase.

Compound ClassTarget EnzymeKey FindingsReference Compound ExampleIC₅₀
Chroman-4-oneSirtuin 2 (SIRT2)Potent and selective inhibition. Electron-withdrawing groups at C-6 and C-8 are favorable.8-bromo-6-chloro-2-pentylchroman-4-one4.5 µM
4H-Chromen-4-oneRho Kinase (ROCK)Selective inhibition of ROCK I and ROCK II.4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl)benzamideN/A
ChromoneTopoisomeraseInhibition of Topoisomerase I and II; demonstrated anticancer activity.6-Chloro-2-morpholino-3-formyl-chromoneN/A

Beyond enzyme inhibition, chromone derivatives have been shown to bind to and modulate the activity of specific G protein-coupled receptors (GPCRs) and sigma receptors.

Sigma Receptors: A library of 6-[(aminoalkyl)oxy]-4H-chromen-4-ones was evaluated for binding affinity to sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Several compounds were identified as potent σ₁ receptor ligands with high selectivity over the σ₂ receptor. For example, 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one and 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one displayed high affinity for the σ₁ receptor with Kᵢ values of 29.5 nM and 27.2 nM, respectively. nih.gov

G Protein-Coupled Receptors (GPCRs): Derivatives of 4-oxo-4H-chromene-2-carboxylic acid have been developed as agonists and antagonists for GPR55, a lipid-activated GPCR. SAR studies showed that substitutions on the chromone core, including at the 6-position, could tune the efficacy and potency of these ligands. Specifically, 6-chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid was identified as a potent GPR55 agonist with an EC₅₀ of 0.196 μM. acs.org

In Vitro Biological Activity Assays

The therapeutic potential of the chroman-4-one scaffold is supported by a range of in vitro assays demonstrating its effects at the cellular and biochemical levels.

Cell-based studies have been instrumental in validating the targets of chroman-4-one derivatives and observing their effects on cellular processes.

Kinase Profiling: As mentioned, kinase profiling of a 4H-chromen-4-one derivative identified as a ROCK inhibitor demonstrated high selectivity for ROCK I and ROCK II against a large panel of other kinases, confirming its specific activity at a cellular level. acs.org

Anti-Apoptotic and Pro-Apoptotic Effects: The effect of chroman-4-one derivatives on apoptosis appears to be highly dependent on the specific chemical structure and the cellular context.

Anti-Apoptotic: A potent 4H-chromen-4-one ROCK inhibitor was shown to protect retinal neurons from high glucose-induced apoptosis-mediated cell death in retinal explants, suggesting a neuroprotective role. researchgate.net

Pro-Apoptotic: In contrast, other studies have shown that different derivatives can induce apoptosis. For example, a 3-methylidenechroman-4-one derivative was found to be highly cytotoxic to leukemia cell lines and induced apoptosis through the extrinsic pathway. nih.gov Similarly, certain hexahydrobenzo[g]chromen-4-one derivatives were shown to induce apoptosis in human breast cancer cell lines. researchgate.net

Biochemical assays have been fundamental in confirming the direct interaction between chroman-4-one derivatives and their enzymatic targets. Fluorescence-based assays were used extensively to determine the IC₅₀ values and selectivity profiles of chroman-4-one derivatives against SIRT1, SIRT2, and SIRT3. acs.orgacs.org These assays confirmed that the inhibitory activity observed in cell-based models was due to direct modulation of the enzyme's catalytic activity. nih.gov Similarly, the inhibitory effects on topoisomerase have been confirmed through in vitro DNA relaxation and cleavage assays. nih.gov

The chroman-4-one and chromone scaffolds exhibit a broad spectrum of antimicrobial activity. nih.govnih.gov

Antibacterial Activity: Numerous chroman-4-one derivatives have demonstrated activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). acs.org One study reported that 6-Chloro-2-vinyl chroman-4-one showed antimicrobial activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, with the chloro group noted as increasing the activity. nih.gov Another study on thiochroman-4-one derivatives found that a 6-chloro substituted compound was the most active against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. tandfonline.com

Antifungal Activity: Significant antifungal activity has been reported for this class of compounds, particularly against various Candida species. mdpi.comnih.govnih.gov One study evaluated 25 different chroman-4-one and homoisoflavonoid derivatives against several pathogenic fungi, with some compounds demonstrating greater potency than the positive control, especially against Candida species. mdpi.comnih.gov Another derivative, (E)-benzylidene-chroman-4-one, showed fungicidal-like activity against Candida spp., with a proposed mechanism involving disruption of the fungal plasma membrane. mdpi.comsemanticscholar.orgresearchgate.net

Antiviral Activity: The related chromone scaffold has been investigated for antiviral properties. Chromone alkaloids have been tested for activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). nih.gov Additionally, a series of synthetic 2-aryl-4H-chromen-4-one derivatives were evaluated for their antiviral activity against the Chikungunya virus, with several compounds found to be potent inhibitors. researchgate.netingentaconnect.com

Activity TypeOrganism(s)Key FindingsExample Compound/DerivativeMIC/EC₅₀
Antibacterial S. aureus, B. subtilis, E. coliChloro group at C-6 enhances activity.6-Chloro-2-vinyl chroman-4-one4.17 - 7.30 µg/mL
Antibacterial X. oryzae pv. oryzae (Xoo)Most active compound in the tested series.6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime17 µg/mL
Antifungal Candida albicans, C. kruseiFungicidal activity, likely targeting the plasma membrane.(E)-benzylidene-chroman-4-one62.5 - 1000 µg/mL
Antiviral Chikungunya Virus (ChikV)Potent inhibition in Vero cell culture.2-aryl-4H-chromen-4-one derivatives0.44 µM

Mechanistic Studies of Biological Action

Investigations into the biological effects of chroman-4-one derivatives have uncovered specific molecular and cellular pathways through which these compounds exert their influence. The research points towards a primary mechanism involving the inhibition of sirtuin deacetylases, leading to distinct cellular responses.

Molecular Pathway Elucidation

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. acs.org A significant body of research has identified chroman-4-one derivatives as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase (HDAC). acs.orgnih.gov Sirtuins are NAD+-dependent enzymes that play crucial roles in various cellular processes, including gene silencing, DNA repair, and cell cycle regulation.

The inhibitory action of chroman-4-ones is highly selective for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. acs.org This selectivity is a key feature for developing targeted therapeutic agents. The mechanism of inhibition is believed to involve interaction with the enzyme's active site, preventing the deacetylation of its protein substrates. One of the primary non-histone targets of SIRT2 is α-tubulin; by inhibiting SIRT2, these compounds lead to an increase in the acetylation of α-tubulin. nih.gov

Cellular Response Characterization (e.g., Oxidative Stress Modulation, Cell Proliferation, Membrane Potential Dissipation)

The inhibition of SIRT2 by chroman-4-one derivatives triggers significant cellular responses, most notably the inhibition of cell proliferation. nih.gov This antiproliferative effect has been observed in various cancer cell lines. acs.org The increased acetylation of α-tubulin, a direct consequence of SIRT2 inhibition, is a likely contributor to this effect, as tubulin acetylation levels are critical for microtubule dynamics and, consequently, for cell division and migration. nih.gov

Studies on specific chroman-4-one inhibitors have demonstrated their ability to induce apoptosis in cancer cells. acs.org This suggests that beyond halting proliferation, these compounds can actively promote cancer cell death. The antiproliferative effects have been shown to correlate directly with the potency of SIRT2 inhibition, reinforcing the idea that SIRT2 is the primary target in cancer cells. acs.orgnih.gov

While the chromanone scaffold is present in many natural products with antioxidant properties, the primary focus of research for potent SIRT2-inhibiting derivatives has been on their anticancer effects. nih.gov Some studies on related chromone structures have investigated their ability to inhibit superoxide anion generation, indicating a potential role in modulating oxidative stress. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been instrumental in optimizing the chroman-4-one scaffold for potent and selective biological activity, particularly as SIRT2 inhibitors. These studies have systematically explored how modifying various parts of the molecule affects its function.

Impact of Substituent Modifications (e.g., Halogenation, Alkyl Chain Length, Electronic Properties)

The substitution pattern on the aromatic ring of the chroman-4-one core is a critical determinant of activity. acs.org Research has consistently shown that substituents at the 6- and 8-positions are crucial for high potency. nih.gov

Electronic Properties and Halogenation: Larger, electron-withdrawing groups at the 6- and 8-positions are favorable for SIRT2 inhibitory activity. acs.orgnih.gov This is particularly relevant for 6-Chloro-8-(trifluoromethyl)chroman-4-one. The chloro group at the 6-position and the trifluoromethyl group at the 8-position are both strongly electron-withdrawing. The trifluoromethyl group, in particular, is one of the most powerful electron-withdrawing groups used in medicinal chemistry. Studies comparing different substituents have found that replacing an electron-donating group (like methoxy) with an electron-withdrawing group (like nitro) can significantly enhance or maintain inhibitory activity. acs.org Halogenation itself is a key strategy; for instance, the 6,8-dibromo substituted analogue was identified as a highly potent SIRT2 inhibitor. acs.orgnih.gov

Alkyl Chain Length: While this compound lacks a substituent at the 2-position, SAR studies on related analogues show that an alkyl chain of three to five carbons at this position is optimal for activity. nih.gov Bulky groups or branching near the ring system tend to decrease the inhibitory effect. acs.org

The following table summarizes SAR findings for SIRT2 inhibition based on modifications to the 2-pentyl-chroman-4-one scaffold.

CompoundR2 SubstituentR6 SubstituentR8 SubstituentSIRT2 Inhibition (%) at 200 µMIC50 (µM)
1an-PentylClBr884.5
1cn-PentylBrBr911.5
1fn-PentylClH58-
1gn-PentylNO2Br884.2
1hn-PentylOCH3Br20-
1in-PentylHBr35-
1kn-PropylClBr7610.6
1ln-HeptylClBr57-

Data sourced from studies on substituted 2-alkyl-chroman-4-ones. acs.org

Investigational Preclinical Models for Activity Assessment

The evaluation of chroman-4-one derivatives, particularly for their anticancer potential, has been conducted using a variety of investigational preclinical models. These models are essential for determining the biological activity and therapeutic potential of new compounds.

The primary models used are in vitro cancer cell lines. Research on SIRT2-inhibiting chroman-4-ones has utilized human breast cancer cells (MCF-7) and non-small-cell lung carcinoma cells (A549). acs.orgnih.gov These cell lines are widely used in cancer research and allow for the assessment of antiproliferative effects and the elucidation of the mechanism of action. acs.org In these models, the activity of the compounds is typically measured by their ability to reduce cell viability or induce apoptosis. acs.org

Furthermore, broader screenings have been performed where synthetic chroman-4-one derivatives were submitted to the National Cancer Institute (NCI) for evaluation against their panel of sixty human tumor cell lines derived from nine different types of cancer, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. nih.govresearchgate.net This extensive screening provides a comprehensive overview of a compound's potential anticancer activity across a wide range of malignancies.

Ex Vivo Tissue Models (e.g., Retinal Explants)

Ex vivo models, such as retinal explants, serve as a crucial intermediate step between in vitro cell cultures and in vivo animal studies. These models maintain the complex, three-dimensional architecture and cellular diversity of the original tissue, providing a more physiologically relevant environment for research. Human and animal retinal explants are utilized to study cellular tropism, gene expression following viral vector delivery for gene therapy, and the mechanisms of retinal diseases. biorxiv.orgnih.gov This system allows for the controlled application of therapeutic agents and the detailed assessment of their effects on retinal cells and structures. nih.gov

The methodology involves harvesting and culturing retinal fragments, which can be maintained for a period, allowing for transduction with viral vectors or exposure to test compounds. biorxiv.orgnih.gov Subsequent analysis through techniques like immunofluorescence and Western blotting can elucidate the effects on various retinal layers and cell types, including responses to infection or inflammation. mdpi.com For instance, studies on ocular toxoplasmosis have used mouse retinal explants to observe parasite invasion, microglial activation, and increases in inflammatory and oxidative stress markers. mdpi.com Similarly, the penetration and distribution of potential therapeutic proteins, like ciliary neurotrophic factor (CNTF), have been evaluated in ex vivo retina models to confirm that the agent can reach deeper retinal layers. nih.gov

While the retinal explant model is a well-established tool for preclinical assessment in ophthalmology, a review of the available scientific literature did not identify specific studies investigating the effects of this compound using this particular ex vivo system.

In Vivo Disease Models (e.g., Plant Pathogen Models)

In vivo models are indispensable for evaluating the biological activity of a compound in a whole, living organism. In the context of agricultural science, plant pathogen models are used to screen for compounds with potential antifungal or antimicrobial properties. These models involve challenging a host plant with a pathogen and observing the ability of a test compound to inhibit or prevent disease progression.

Research into the antifungal activity of related chromanone derivatives has demonstrated their potential in these models. For example, studies on thiochromanone derivatives have shown significant efficacy against phytopathogens. Specifically, the related compound 6-chlorothiochroman-4-one displayed potent inhibitory effects against the fungus Botrytis cinerea, a common plant pathogen responsible for gray mold disease in many crops. nih.gov At concentrations ranging from 100 to 250 µg/mL, this compound achieved total inhibition rates between 96% and 100%. nih.gov Such findings underscore the potential of the chromanone scaffold as a basis for developing new antifungal agents.

While these results for a structurally similar compound are promising, specific studies detailing the evaluation of this compound in in vivo plant pathogen models were not identified in the reviewed literature.

CompoundPathogenConcentration (µg/mL)Inhibition Rate (%)
6-chlorothiochroman-4-oneBotrytis cinerea100 - 25096 - 100
6-methylthiochroman-4-oneBotrytis cinerea100 - 25096 - 100
6-methylthiochroman-4-olBotrytis cinerea100 - 25096 - 100

This table is based on data for related thiochromanone derivatives as reported in scientific literature. nih.gov

In Vitro Metabolic Stability and Biotransformation Studies

In vitro metabolic stability assays are fundamental in drug discovery for predicting how a compound will behave in vivo. nuvisan.com These studies assess a compound's susceptibility to metabolism, primarily by liver enzymes, which is a key determinant of its pharmacokinetic properties, such as half-life and bioavailability. nih.gov The process, known as biotransformation, involves a series of enzymatic reactions that chemically alter a substance to facilitate its excretion. nih.gov These reactions primarily occur in the liver's hepatocytes and can be broadly categorized into Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) pathways. nih.gov

Enzymatic Biotransformation Pathways (e.g., Microsomal Stability)

Microsomal stability assays are a common in vitro method used to evaluate Phase I metabolism. nuvisan.comnih.gov These assays utilize liver microsomes, which are vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of cytochrome P450 (CYP450) enzymes. nuvisan.comnih.gov In these experiments, a test compound is incubated with liver microsomes (from human or animal sources) and necessary cofactors, and the rate of its disappearance is monitored over time. nuvisan.comnih.gov The results provide key pharmacokinetic parameters, including the compound's intrinsic clearance (CLint) and half-life (t1/2). nuvisan.com

Biotransformation studies on related chromanone structures have been conducted using fungal models, which can mimic mammalian metabolic pathways. For instance, the biotransformation of 6-chlorothiochroman-4-one by fungi such as Trichoderma viride and Botrytis cinerea has been investigated, revealing the production of metabolites like thiochromanols, sulfoxides, and sulfones. nih.gov This indicates that the chromanone ring system is susceptible to enzymatic reduction of the ketone and oxidation at other positions.

Assay TypeKey EnzymesParameters MeasuredPurpose
Microsomal StabilityCytochrome P450 (CYP450)Intrinsic Clearance (CLint), Half-life (t1/2)Predicts Phase I hepatic metabolism and first-pass effect. nuvisan.comnih.gov
Hepatocyte StabilityCYP450, UGTs, SULTs, etc.CLint, t1/2, Metabolite ProfileProvides a more complete picture of Phase I and Phase II metabolism. nuvisan.com
Fungal BiotransformationVarious fungal enzymesMetabolite StructuresIdentifies potential metabolites and pathways analogous to mammalian systems. nih.govoaepublish.com

Role of Trifluoromethyl Group in Metabolic Stability

The inclusion of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. mdpi.comresearchgate.net This effect is attributed to the unique properties of the -CF3 group. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to enzymatic cleavage and degradation. mdpi.com

The strong electron-withdrawing nature of the -CF3 group can deactivate adjacent aromatic rings, making them less susceptible to oxidative metabolism by CYP450 enzymes. mdpi.com Strategically placing a -CF3 group on a molecule can block a "metabolic hotspot," a position that is otherwise prone to hydroxylation or other metabolic reactions. mdpi.comnih.gov Studies comparing analogous compounds with and without a trifluoromethyl group have demonstrated that the trifluoromethylated version often shows a significant protective effect against microsomal metabolism. nih.gov For instance, the replacement of a methyl group with a trifluoromethyl group can prevent hydroxylation at that position and also provide protection to other parts of the molecule, resulting in fewer metabolites and a longer half-life. nih.gov This "global protective effect" has been observed across various classes of compounds. nih.gov

Furthermore, the trifluoromethyl group can increase a molecule's lipophilicity, which can influence its absorption, distribution, and interaction with metabolic enzymes. mdpi.comresearchgate.net By resisting enzymatic degradation, the -CF3 group helps improve a compound's bioavailability and half-life, ultimately enhancing its potential pharmacological efficacy. mdpi.com In the case of this compound, the trifluoromethyl group at the C-8 position is expected to confer significant metabolic stability by shielding the aromatic ring from oxidative metabolism.

Property of -CF3 GroupConsequence for Metabolic StabilityReference
High C-F Bond StrengthResistant to enzymatic cleavage and degradation. mdpi.com
Strong Electron-Withdrawing NatureDeactivates aromatic rings, reducing susceptibility to oxidative metabolism. mdpi.com
Steric BulkCan physically block enzyme access to metabolic hotspots. nih.gov
Increased LipophilicityInfluences pharmacokinetic profile and interactions with metabolic enzymes. mdpi.comresearchgate.net

Applications in Chemical Biology and Advanced Drug Discovery Research

Lead Compound Identification and Optimization

Lead compounds are molecules that exhibit promising activity towards a specific biological target and serve as the starting point for the development of new drugs. The process of lead identification involves screening large libraries of compounds, while lead optimization focuses on chemically modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

6-Chloro-8-(trifluoromethyl)chroman-4-one can serve as a versatile starting material for the synthesis of novel chemical entities (NCEs). The chromanone core can be functionalized at various positions to generate a library of diverse molecules. For instance, the ketone at the 4-position is amenable to a wide range of chemical transformations, including reduction, olefination, and the formation of imines or oximes. The aromatic ring can also be further substituted, although the existing chloro and trifluoromethyl groups will direct the position of any new substituents. The inherent biological activities associated with the chromanone scaffold, such as anticancer and anti-inflammatory properties, suggest that derivatives of this compound could be promising candidates in these therapeutic areas.

Scaffold-based drug design is a powerful strategy that utilizes a common molecular framework, or scaffold, which is then decorated with various functional groups to create a library of compounds for biological screening. The chroman-4-one skeleton is considered a privileged scaffold due to its ability to interact with a wide range of biological targets.

The chromanone structure can be seen as a rigid framework that orients appended functional groups in a specific three-dimensional arrangement, facilitating their interaction with the binding sites of proteins. This compound, with its defined substitution pattern, offers a unique starting point for such strategies. The chlorine and trifluoromethyl groups can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its binding affinity and pharmacokinetic profile. By systematically modifying other parts of the molecule while retaining the this compound core, researchers can explore the structure-activity relationships (SAR) and identify compounds with improved therapeutic potential.

Table 1: Potential Modifications of the this compound Scaffold

Modification SitePotential Chemical TransformationDesired Outcome
C4-KetoneReduction to alcohol, Grignard reaction, Wittig reactionIntroduction of new functional groups and stereocenters
Aromatic RingNucleophilic aromatic substitution (difficult), further electrophilic substitutionModulation of electronic properties and solubility
C2/C3 PositionsRing-opening reactions, introduction of substituentsAlteration of the heterocyclic core, introduction of diversity

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively bind to a specific protein or other biological target. They are invaluable tools for studying the function of these targets in their native biological context. An effective chemical probe should be potent, selective, and possess a "handle" for detection or for pulling down its binding partners.

While there is no specific literature describing the use of this compound as a chemical probe, its structure lends itself to such an application. The chromanone scaffold could be the core binding element, and a linker could be attached, for example, at the C2 or C3 position, or by modifying the aromatic ring. This linker could then be conjugated to a reporter tag, such as a fluorophore, a biotin molecule for affinity purification, or a photoaffinity label for covalent capture of the target protein. The development of chemical probes based on this scaffold could enable the identification of new biological targets and the elucidation of complex cellular pathways.

Exploration of Therapeutic Areas Based on Mechanistic Insights

The chromanone scaffold is present in numerous compounds with demonstrated therapeutic potential. By extension, this compound and its derivatives could be explored for similar applications.

Age-related disorders, such as neurodegenerative diseases like Alzheimer's, are a major focus of current drug discovery efforts. The chromanone core is found in flavonoids, a class of natural products known for their antioxidant and neuroprotective properties. Some synthetic chromanone derivatives have been investigated as potential agents for the treatment of Alzheimer's disease by targeting various pathological pathways, including the inhibition of cholinesterase enzymes and the aggregation of amyloid-beta peptides. The specific substitutions on this compound could modulate these activities, potentially leading to the discovery of novel drug candidates for age-related neurological conditions.

While there is no direct evidence linking this compound to ocular disease research, the general biological activities of chromanones suggest potential avenues for exploration. For example, inflammatory processes and oxidative stress are implicated in the pathogenesis of various eye diseases, such as age-related macular degeneration and diabetic retinopathy. Given the known anti-inflammatory and antioxidant properties of many chromanone-containing compounds, it is conceivable that derivatives of this compound could be investigated for their potential to mitigate these pathological processes in the eye. Further research would be needed to explore this hypothetical application.

Potential for Antimicrobial Agent Development

The global health challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The chroman-4-one framework, a core structure in many flavonoids, has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial properties. The potential of this compound as a candidate for antimicrobial agent development is predicated on the structure-activity relationships (SAR) established for this class of compounds, where halogenation and the presence of electron-withdrawing groups on the chroman ring have been shown to modulate antimicrobial efficacy.

Research into various substituted chroman-4-one derivatives has demonstrated that the introduction of specific functional groups at various positions can significantly enhance their activity against a range of pathogenic microorganisms. For instance, studies on related flavonoid derivatives have shown that the presence of chlorine, bromine, and nitro groups can have a significant effect on their antimicrobial properties. researchgate.netnih.gov

The antimicrobial potential of chroman-4-ones and related compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. While specific MIC data for this compound is not available in the reviewed literature, the examination of structurally analogous compounds provides valuable insights into its potential efficacy. For example, the substitution of electron-withdrawing groups at the C6, C7, and C8 positions of the chromone (B188151) ring has been observed to increase both antibacterial and antifungal activities. nih.gov

The following interactive table summarizes the antimicrobial activities of some substituted chroman-4-one and related flavonoid derivatives against various microbial strains, illustrating the impact of different substituents on their potency.

Compound/DerivativeMicrobial StrainActivityReference
6-chloro-8-nitroflavone Enterococcus faecalis ATCC 19433Potent Inhibitory Activity nih.gov
Staphylococcus aureus ATCC 29213Potent Inhibitory Activity nih.gov
Escherichia coli ATCC 25922Potent Inhibitory Activity nih.gov
Candida albicans ATCC 10231Potent Inhibitory Activity nih.gov
6-bromo-8-nitroflavone Enterococcus faecalis ATCC 19433Inhibited Growth nih.gov
Various 4-chromanones Methicillin-resistant Staphylococcus aureus (MRSA)Good antibacterial activities (MIC as low as 0.39 μg/mL) researchgate.netacs.org
2-vinylchroman-4-ones Multiresistant strains of S. aureus (MRSA)Significant Activity nih.gov

The data on related compounds suggest that the chloro group at the 6-position and the trifluoromethyl group at the 8-position of the chroman-4-one scaffold in this compound could contribute positively to its antimicrobial profile. The trifluoromethyl group, a strong electron-withdrawing group, is a common feature in many pharmaceuticals and is known to enhance metabolic stability and cell membrane permeability. Its presence on the chroman-4-one ring may therefore potentiate the molecule's ability to reach and interact with its microbial targets.

The mechanism of action for antimicrobial chroman-4-ones can be multifaceted. Some studies on halogenated flavonoids suggest they may disrupt bacterial membranes or interfere with key enzymatic systems. researchgate.net Molecular modeling studies on other chroman-4-one derivatives have suggested potential inhibition of enzymes crucial for fungal virulence and survival, such as cysteine synthase and HOG1 kinase. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Achievements and Insights

Research into chroman-4-one derivatives has established this scaffold as a cornerstone in the development of new therapeutic agents. The understanding of structure-activity relationships has shown that substitutions on the aromatic ring, such as with halogens, are crucial for biological activity. acs.org The incorporation of trifluoromethyl groups is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. Thus, the design of 6-Chloro-8-(trifluoromethyl)chroman-4-one represents a logical convergence of these insights, creating a molecule with high potential for biological activity.

Unaddressed Research Questions and Challenges

Despite the promising structural features of this compound, there are several unaddressed questions. A primary challenge is the lack of detailed, publicly available experimental data for this specific compound. Key research questions include:

What are the precise biological targets of this compound and what is its mechanism of action?

What is its full profile of biological activity across various disease models?

What are the most efficient and scalable synthetic routes to this molecule?

What is the detailed solid-state structure and what are its polymorphic forms?

A significant challenge in the synthesis of fluorinated heterocycles is the selective introduction of fluorine atoms and trifluoromethyl groups into complex molecules. Developing more efficient and regioselective fluorination and trifluoromethylation methods remains an active area of research.

Emerging Methodologies and Technologies for Future Studies

Future research on this compound and related compounds will benefit from several emerging technologies:

High-Throughput Screening: To rapidly evaluate the biological activity of this compound against a wide range of targets.

Computational Chemistry: In silico methods, such as molecular docking and quantum chemical calculations, can predict the binding modes of this compound with biological targets and help in the design of more potent analogs.

Advanced Spectroscopic and Crystallographic Techniques: To fully characterize the compound and its interactions with biomolecules.

Novel Synthetic Methodologies: Advances in catalysis and flow chemistry could provide more efficient and sustainable methods for the synthesis of this and other fluorinated chroman-4-ones.

Q & A

Q. What are the common synthetic routes for 6-Chloro-8-(trifluoromethyl)chroman-4-one, and how can intermediates be characterized?

Methodological Answer: The synthesis of chroman-4-one derivatives typically involves multi-step protocols. For example, a retro-synthetic approach with phloroglucinol as a starting material can yield intermediates via Vilsmeier–Haack reactions, reductions (e.g., sodium cyanoborohydride), and acylations . Key intermediates like 2,4,6-trihydroxy-3-methyl acetophenone should be characterized using LC-MS, IR, and NMR (¹H and ¹³C) to confirm regiochemistry and purity . For halogenated derivatives like 6-chloro-8-(trifluoromethyl) analogs, chlorination and trifluoromethylation steps require careful optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid side products .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: X-ray crystallography is the gold standard for confirming molecular geometry. For example, chroman-4-one derivatives with fused pyran rings exhibit distinct puckering parameters (e.g., Q = 0.4973 Å, θ = 122.19°), which can be refined using SHELXL . Complementary techniques include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., chloro and trifluoromethyl groups) via coupling patterns and chemical shifts.
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₀H₄Cl₄O₂ for chlorinated analogs) .
  • IR spectroscopy : To identify carbonyl stretching frequencies (~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications at the 2-, 3-, or 4-positions of the chroman-4-one scaffold enhance bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that substitutions on the dihydro-γ-pyranone ring significantly influence bioactivity. For example:

PositionModificationBioactivity ImpactSource
6- and 8-Chloro/trifluoromethylEnhanced metabolic stability and lipophilicity
7-Methoxy/hydroxyIncreased antioxidant activity (e.g., DPPH radical scavenging)
3-Benzylidene groupsReduced NO production (anti-inflammatory)

To optimize activity, employ regioselective functionalization strategies, such as Mitsunobu reactions for hydroxyl group introduction or Ullmann couplings for aryl-ether linkages .

Q. How should researchers address contradictions in bioactivity data across different assay systems?

Methodological Answer: Contradictions often arise from assay-specific conditions (e.g., solvent polarity, pH). For example:

  • DPPH vs. ABTS assays : Discrepancies in antioxidant activity (e.g., 97% vs. 87% at 1 mg/mL) may stem from radical stability differences . Validate results using orthogonal assays (e.g., ferric ion reduction).
  • Cell-based vs. cell-free systems : Differences in membrane permeability can skew IC₅₀ values for enzyme inhibitors like α-glucosidase . Use pharmacokinetic modeling to account for bioavailability.

Q. What strategies improve the yield and purity of this compound during scale-up?

Methodological Answer:

  • Crystallization optimization : Use mixed solvents (e.g., ethanol/DMF) to enhance crystal lattice stability, as demonstrated for related chromanones (75% yield, m.p. 378 K) .
  • Chromatography : Reverse-phase HPLC with C18 columns resolves trifluoromethyl-related impurities .
  • Reaction monitoring : In-line FTIR or Raman spectroscopy detects intermediates in real-time, minimizing side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.